5-Bromo-1-benzothiophene-2-carbohydrazide
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Overview
Description
5-Bromo-1-benzothiophene-2-carbohydrazide: is a chemical compound with the molecular formula C9H7BrN2OS and a molecular weight of 271.14 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including purification and characterization to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
Chemistry: 5-Bromo-1-benzothiophene-2-carbohydrazide is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is used to study the interactions of benzothiophene derivatives with biological targets. It has shown potential in the development of new drugs and therapeutic agents .
Medicine: The compound’s derivatives are being explored for their potential anti-inflammatory and anti-tumor activities. Research is ongoing to determine their efficacy and safety in medical applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-Bromo-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Another brominated thiophene derivative with similar chemical properties.
5-Bromo-1-benzothiophene: A simpler brominated benzothiophene without the carbohydrazide group.
Comparison: 5-Bromo-1-benzothiophene-2-carbohydrazide is unique due to the presence of both a bromine atom and a carbohydrazide group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. In contrast, similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications .
Properties
IUPAC Name |
5-bromo-1-benzothiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c10-6-1-2-7-5(3-6)4-8(14-7)9(13)12-11/h1-4H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVVIWMJORSTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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